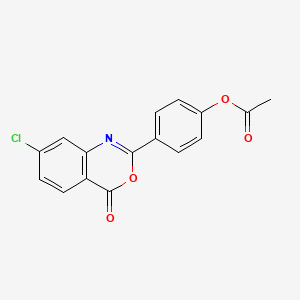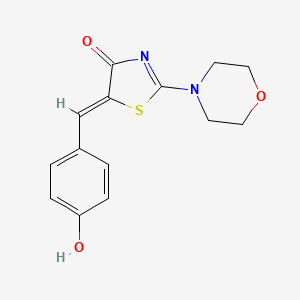
4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile is an organic compound with the molecular formula C17H17NO It is a derivative of benzonitrile, characterized by the presence of a phenoxy group substituted with a methyl and an isopropyl group
Aplicaciones Científicas De Investigación
4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile typically involves the reaction of 5-methyl-2-propan-2-ylphenol with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenoxy)benzonitrile
- 4-(2-Isopropylphenoxy)benzonitrile
- 4-(3-Methylphenoxy)benzonitrile
Uniqueness
4-(5-Methyl-2-propan-2-ylphenoxy)benzonitrile is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both a methyl and an isopropyl group provides distinct steric and electronic effects compared to similar compounds, potentially leading to unique properties and applications .
Propiedades
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12(2)16-9-4-13(3)10-17(16)19-15-7-5-14(11-18)6-8-15/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELTWSIOLALSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B5575409.png)
![(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5575414.png)
![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)
![4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B5575423.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)
![N-((E)-1-{3-[(2-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE](/img/structure/B5575438.png)
![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5575467.png)


![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)
![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)
